molecular formula C28H28N4O3S B11607181 ethyl [(4-benzyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclopentan]-1-yl)sulfanyl]acetate

ethyl [(4-benzyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclopentan]-1-yl)sulfanyl]acetate

Cat. No.: B11607181
M. Wt: 500.6 g/mol
InChI Key: MQZFLZPMFZPKAW-UHFFFAOYSA-N
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Description

Ethyl [(4-benzyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclopentan]-1-yl)thio]acetate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The compound’s structure includes a spiro-fused benzoquinazoline and triazole moiety, making it a subject of interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(4-benzyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclopentan]-1-yl)thio]acetate typically involves multi-step reactions starting from commercially available reagents. One common synthetic route includes the condensation of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one with ethyl bromoacetate in the presence of a base such as potassium carbonate . The reaction proceeds through nucleophilic substitution, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(4-benzyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclopentan]-1-yl)thio]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Ethyl bromoacetate, potassium carbonate, dimethylformamide (DMF).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl [(4-benzyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclopentan]-1-yl)thio]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl [(4-benzyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclopentan]-1-yl)thio]acetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects . The exact molecular pathways and targets are still under investigation, but its structure suggests it could interact with nucleic acids or proteins involved in cell division and growth.

Comparison with Similar Compounds

Ethyl [(4-benzyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclopentan]-1-yl)thio]acetate can be compared with other spiro compounds such as:

These compounds share similar structural features but differ in their substituents and specific biological activities. The unique combination of the spiro-fused rings and the thioester group in ethyl [(4-benzyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclopentan]-1-yl)thio]acetate contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C28H28N4O3S

Molecular Weight

500.6 g/mol

IUPAC Name

ethyl 2-(12-benzyl-11-oxospiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclopentane]-16-yl)sulfanylacetate

InChI

InChI=1S/C28H28N4O3S/c1-2-35-22(33)18-36-27-30-29-26-31(17-19-10-4-3-5-11-19)25(34)23-24(32(26)27)21-13-7-6-12-20(21)16-28(23)14-8-9-15-28/h3-7,10-13H,2,8-9,14-18H2,1H3

InChI Key

MQZFLZPMFZPKAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN=C2N1C3=C(C(=O)N2CC4=CC=CC=C4)C5(CCCC5)CC6=CC=CC=C63

Origin of Product

United States

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